

Pseudohypericin vs. Hypericin: A Comparative Analysis of Antiviral Potency

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pseudohypericin*

Cat. No.: B192201

[Get Quote](#)

In the landscape of naturally derived antiviral agents, the naphthodianthrones **pseudohypericin** and hypericin, primarily extracted from St. John's Wort (*Hypericum perforatum*), have garnered significant attention from the scientific community. Both compounds have demonstrated a broad spectrum of antiviral activities, particularly against enveloped viruses. This guide provides a comparative analysis of their antiviral efficacy, supported by experimental data, to assist researchers and drug development professionals in their endeavors.

Comparative Antiviral Efficacy

While both **pseudohypericin** and hypericin exhibit potent antiviral properties, their relative potency can vary depending on the specific virus and the experimental conditions. One study reported that hypericin showed greater potency in prolonging the survival of mice with Friend virus-induced leukemia^[1]. However, numerous studies have highlighted the significant antiviral activity of both compounds against a range of viruses, including retroviruses and, more recently, SARS-CoV-2.^{[2][3][4][5][6][7]}

A key mechanism of action for both compounds involves the direct inactivation of mature virus particles and interference with the viral assembly or budding process from infected cells.^{[1][8]} This suggests a direct virucidal effect, potentially through the generation of reactive oxygen species upon light exposure, which can damage viral components.^[9]

For a direct quantitative comparison, a 2022 study investigating their efficacy against a pseudo-typed Vesicular Stomatitis Virus (VSV) carrying the SARS-CoV-2 Spike protein provides

valuable insights. The half-maximal inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50) were determined for both compounds, allowing for a calculation of their selectivity index (SI), a measure of the compound's therapeutic window.

Compound	IC50 (ng/mL)	CC50 (ng/mL)	Selectivity Index (SI = CC50/IC50)	Virus	Cell Line
Hypericin	~50	>1000	>20	VSV pseudo-typed with SARS-CoV-2 S protein	Vero
Pseudohypericin	Not explicitly stated, but graphical data suggests slightly lower potency than Hypericin	>1000	Not explicitly stated	VSV pseudo-typed with SARS-CoV-2 S protein	Vero

Data extracted from Mohamed, F.F., et al. (2022). Hypericum perforatum and Its Ingredients Hypericin and **Pseudohypericin** Demonstrate an Antiviral Activity against SARS-CoV-2. *Pharmaceuticals.* [10]

As indicated in the table, hypericin demonstrated a potent antiviral effect with an IC50 of approximately 50 ng/mL, while exhibiting low cytotoxicity (CC50 > 1000 ng/mL) in Vero cells. [10] While the precise IC50 for **pseudohypericin** was not stated, graphical representations in the study suggest it also possesses strong antiviral activity, albeit potentially slightly less potent than hypericin under the tested conditions. [10] Both compounds, however, show a favorable safety profile in vitro, with high selectivity indices.

Experimental Protocols

The following is a summary of the experimental methodology used to determine the antiviral activity of hypericin and **pseudohypericin** against the pseudo-typed VSV-SARS-CoV-2-S

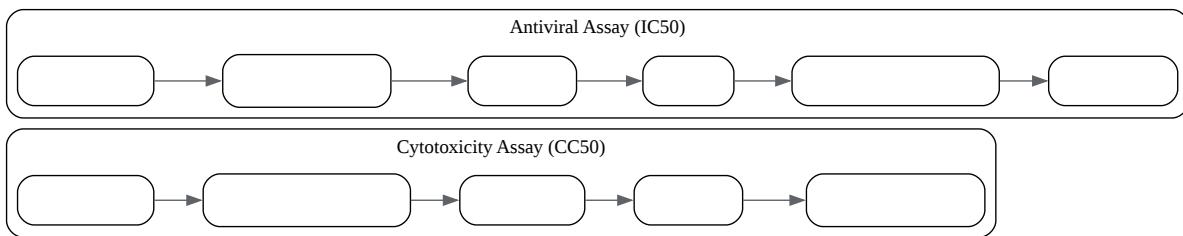
virus, as described in the aforementioned study.[10]

1. Cell Culture and Virus:

- Cell Line: Vero cells (a kidney epithelial cell line from an African green monkey) were used for both cytotoxicity and antiviral assays.
- Virus: A pseudo-typed Vesicular Stomatitis Virus (VSV) was engineered to express the Spike (S) protein of SARS-CoV-2 and to contain a Green Fluorescent Protein (GFP) reporter gene.

2. Cytotoxicity Assay (MTT Assay):

- Vero cells were seeded in 96-well plates and incubated overnight.
- The cells were then treated with various concentrations of hypericin or **pseudohypericin**.
- After a 24-hour incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.
- Viable cells metabolize MTT into a purple formazan product, which was then dissolved.
- The absorbance was measured to determine the concentration of the compound that resulted in 50% cell death (CC50).


3. Antiviral Activity Assay (GFP-based):

- Vero cells were seeded in 96-well plates and incubated overnight.
- Both the cells and the pseudo-typed virus were pre-incubated with various concentrations of hypericin or **pseudohypericin** for 1 hour.
- The cells were then infected with the treated virus at a specific multiplicity of infection (MOI).
- After a 1-hour infection period, the virus-compound mixture was removed, and fresh medium was added.
- The number of GFP-positive cells (indicating infected cells) was quantified to determine the percentage of viral inhibition at each compound concentration.

- The IC₅₀ value was calculated as the concentration of the compound that inhibited viral infection by 50%.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for in vitro antiviral efficacy testing as described.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the cytotoxicity (CC₅₀) and antiviral efficacy (IC₅₀) of test compounds.

Concluding Remarks

Both **pseudohypericin** and hypericin are potent antiviral compounds with demonstrated efficacy against a variety of enveloped viruses. While some studies suggest hypericin may have a slight potency advantage in specific contexts, both molecules exhibit strong antiviral activity and favorable in vitro safety profiles. Their mechanism of directly targeting the virus particle makes them interesting candidates for further research and development as broad-spectrum antiviral agents. The choice between these two compounds for further investigation may depend on the specific viral target, desired pharmacokinetic properties, and production considerations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Studies of the mechanisms of action of the antiretroviral agents hypericin and pseudohypericin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scholzdatabase.com [scholzdatabase.com]
- 4. Hypericum perforatum and Its Ingredients Hypericin and Pseudohypericin Demonstrate an Antiviral Activity against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. outbreak.info SARS-CoV-2 data explorer [outbreak.info]
- 7. Hypericum perforatum and Its Ingredients Hypericin and Pseudohypericin Demonstrate an Antiviral Activity against SARS-C... [ouci.dntb.gov.ua]
- 8. cris.tau.ac.il [cris.tau.ac.il]
- 9. caringsunshine.com [caringsunshine.com]
- 10. Hypericum perforatum and Its Ingredients Hypericin and Pseudohypericin Demonstrate an Antiviral Activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pseudohypericin vs. Hypericin: A Comparative Analysis of Antiviral Potency]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b192201#is-pseudohypericin-a-more-potent-antiviral-agent-than-hypericin>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com